molecular formula C9H7ClINO4S B15213270 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride CAS No. 721922-90-3

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride

Cat. No.: B15213270
CAS No.: 721922-90-3
M. Wt: 387.58 g/mol
InChI Key: RDFVGFUBVNMJQN-UHFFFAOYSA-N
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Description

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is a chemical compound known for its application in spectrophotometric determination of iron (III) ions. It is also referred to as Ferron or Iodoxyquinolinesulfonic acid . The compound has a molecular formula of C9H6INO4S and a molecular weight of 351.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride typically involves the iodination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 7-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different oxidation states, while substitution reactions may produce various substituted quinoline compounds .

Scientific Research Applications

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride involves its ability to form complexes with iron (III) ions. The hydroxyl and sulfonic acid groups in the compound coordinate with the iron ions, forming a stable complex that can be detected spectrophotometrically . This complexation reaction is the basis for its use in iron determination assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is unique due to the presence of both the iodine atom and the sulfonic acid group, which enhance its reactivity and solubility. These features make it particularly effective for spectrophotometric determination of iron (III) ions .

Properties

CAS No.

721922-90-3

Molecular Formula

C9H7ClINO4S

Molecular Weight

387.58 g/mol

IUPAC Name

8-hydroxy-7-iodoquinoline-5-sulfonic acid;hydrochloride

InChI

InChI=1S/C9H6INO4S.ClH/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,(H,13,14,15);1H

InChI Key

RDFVGFUBVNMJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.Cl

Origin of Product

United States

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